Plasma Protein Binding Impact on Potency: SL910102 vs. EXP-3174 and Losartan
SL910102 (SL 91.0102-90 DL) demonstrates significantly less impact from plasma protein binding on its potency compared to the active metabolite EXP-3174. While EXP-3174 experiences a dramatic 10-15 fold drop in potency when moving from a protein-free buffer to plasma, SL910102 shows a much smaller reduction, similar to its parent compound losartan, which is only about a 2-fold drop [1].
| Evidence Dimension | Change in potency due to plasma protein binding |
|---|---|
| Target Compound Data | Approximately 2-fold reduction in potency from buffer to plasma |
| Comparator Or Baseline | EXP-3174 (active metabolite of losartan): 10-15 fold reduction in potency |
| Quantified Difference | SL910102 shows 5-7.5 times less potency loss due to plasma binding compared to EXP-3174 |
| Conditions | Radioreceptor assay using rat lung homogenate, comparing Ki values in protein-free Hepes-buffer versus blank human or rat plasma |
Why This Matters
This indicates that SL910102 maintains a more predictable and stable in vivo potency compared to EXP-3174, which is a key consideration for researchers studying AT1 blockade.
- [1] Soldner A, et al. A radioreceptor assay for the analysis of AT1-receptor antagonists. Correlation with complementary LC data reveals a potential contribution of active metabolites. J Pharm Biomed Anal. 1998 May;17(1):111-24. View Source
